N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Benzothiazoles, including derivatives of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, have shown potent antimicrobial properties. A study by Abbas et al. (2014) focused on synthesizing various derivatives and testing their antimicrobial effectiveness (Abbas et al., 2014).
- Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which demonstrated significant antibacterial activities against various strains including E. coli and Staphylococcus aureus (Obasi et al., 2017).
Anticancer Properties
- Research by Osmaniye et al. (2018) indicated that certain benzothiazole derivatives can act as effective anticancer agents. This study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines (Osmaniye et al., 2018).
Synthesis and Characterization
- The study by Atta et al. (2002) focused on the synthesis of benzofuran derivatives with potential biological activity, showcasing the versatility of benzothiazole compounds in synthesizing various biologically active derivatives (Atta et al., 2002).
- Sirisoma et al. (2009) discovered a series of N'-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers, including derivatives of the compound , highlighting their potential in medicinal chemistry (Sirisoma et al., 2009).
Corrosion Inhibition
- Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their utility in industrial applications (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-24-11-6-7-12(25-2)17-15(11)20-19(29-17)22-21-18(23)10-8-13(26-3)16(28-5)14(9-10)27-4/h6-9H,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMIEYSFOMGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.